molecular formula C10H11ClO3 B1358719 3-Chloro-4-isopropoxybenzoic acid CAS No. 213598-07-3

3-Chloro-4-isopropoxybenzoic acid

Cat. No. B1358719
Key on ui cas rn: 213598-07-3
M. Wt: 214.64 g/mol
InChI Key: QXSPLPLQLJAPSM-UHFFFAOYSA-N
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Patent
US06277861B1

Procedure details

Methyl 3-chloro-4-isopropoxybenzoate (5.5 g, 24.1 mmol) was hydrolysed using 1M NaOH (36 ml) in methanol (80 ml). Extraction and work-up with ethyl acetate gave the title compound (4.3 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]([CH3:15])[CH3:14])[C:5]([O:7]C)=[O:6].[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]([CH3:15])[CH3:14])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1OC(C)C
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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